molecular formula C15H17NO B11785588 (3-Isopropylpyridin-2-yl)(phenyl)methanol

(3-Isopropylpyridin-2-yl)(phenyl)methanol

Cat. No.: B11785588
M. Wt: 227.30 g/mol
InChI Key: AJAZTXMGHPZFBL-UHFFFAOYSA-N
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Description

(3-Isopropylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with an isopropyl group at the 3-position and a phenyl group attached to a methanol moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Isopropylpyridin-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isopropylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (3-Isopropylpyridin-2-yl)methanol: Lacks the phenyl group, leading to different chemical and biological properties.

    (Phenyl)(pyridin-2-yl)methanol: Lacks the isopropyl group, affecting its reactivity and applications.

Uniqueness: (3-Isopropylpyridin-2-yl)(phenyl)methanol is unique due to the presence of both the isopropyl and phenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

phenyl-(3-propan-2-ylpyridin-2-yl)methanol

InChI

InChI=1S/C15H17NO/c1-11(2)13-9-6-10-16-14(13)15(17)12-7-4-3-5-8-12/h3-11,15,17H,1-2H3

InChI Key

AJAZTXMGHPZFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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